N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine

HPLC stationary phase stability ²⁹Si solid-state NMR siloxane bond hydrolysis

N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine (CAS 151613-23-9), also referred to as octadecyl diisobutyl (dimethyl amino) silane or 1,1-diisobutyl-N,N-dimethyl-1-octadecylsilanamine, is a multifunctional organoaminosilane belonging to the class of sterically protected silane coupling agents. Its molecular architecture integrates three functional domains: a long C18 alkyl chain that imparts substantial hydrophobicity, two branched isobutyl substituents on silicon that provide steric shielding of the siloxane anchoring bond, and a dimethylamino (–N(CH₃)₂) leaving group that facilitates direct, catalyst-free condensation with surface silanols.

Molecular Formula C28H61NSi
Molecular Weight 439.9 g/mol
CAS No. 151613-23-9
Cat. No. B115462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine
CAS151613-23-9
Molecular FormulaC28H61NSi
Molecular Weight439.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)N(C)C
InChIInChI=1S/C28H61NSi/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(29(6)7,25-27(2)3)26-28(4)5/h27-28H,8-26H2,1-7H3
InChIKeyLOEXGKXQUATTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine (CAS 151613-23-9): A Sterically Protected Organoaminosilane Coupling Agent for Demanding Surface Engineering and Chromatographic Applications


N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine (CAS 151613-23-9), also referred to as octadecyl diisobutyl (dimethyl amino) silane or 1,1-diisobutyl-N,N-dimethyl-1-octadecylsilanamine, is a multifunctional organoaminosilane belonging to the class of sterically protected silane coupling agents . Its molecular architecture integrates three functional domains: a long C18 alkyl chain that imparts substantial hydrophobicity, two branched isobutyl substituents on silicon that provide steric shielding of the siloxane anchoring bond, and a dimethylamino (–N(CH₃)₂) leaving group that facilitates direct, catalyst-free condensation with surface silanols [1][2]. The compound exhibits a predicted boiling point of 446.6 °C (760 mmHg), a flash point above 110 °C, and a density of approximately 0.8 g/cm³, supporting its utility in high-temperature industrial surface modification processes where conventional alkoxysilanes may volatilize or degrade . Its commercial adoption as the bonded phase chemistry in Agilent ZORBAX StableBond and Poroshell 120 SB-C18 HPLC columns—specifically the diisobutyl-n-octadecylsilane configuration—confirms that the steric protection strategy translates into measurable performance advantages over conventional dimethyl-C18 phases under aggressive low-pH mobile phase conditions [3].

Phase Design Steric-shielded diisobutyl-C18 phase for low-pH HPLC method development
Grafting Route Dimethylamino leaving group enables rapid catalyst-free surface silanization
Process Fit High-temperature compatibility for industrial filler and composite coupling

Why Generic Octadecylsilane or Dimethylaminosilane Substitution Fails for N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine


Casual substitution of N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine with a generic octadecylsilane—even one bearing a dimethylamino leaving group—introduces predictable performance deficits that cannot be remedied by adjusting concentration or curing conditions. The root cause is structural: the two isobutyl substituents on silicon create a steric shield around the siloxane anchor bond that is absent in conventional dimethyl-C18 phases [1]. Solid-state ²⁹Si CP MAS NMR evidence demonstrates that a single bulky diisobutyl-n-octadecylsilane ligand cross-polarizes proton magnetization to 0.8 residual surface silanols, whereas the conventional dimethyl-n-octadecylsilane ligand reaches only 0.3, reflecting significantly attenuated hydrogen bonding between residual silanols and the ligand siloxane oxygen in the diisobutyl phase [1]. This molecular-level steric protection is the mechanistic basis for the dramatically extended column lifetime observed at low pH: Agilent's ZORBAX StableBond SB-C18 (diisobutyl-C18) remains unchanged after three working months under pH 0.8 at 90 °C, while the dimethyl-C18 ZORBAX Rx-C18 and five competitor C18 columns all undergo measurable degradation under identical conditions [2]. Furthermore, the dimethylamino leaving group confers kinetic reactivity comparable to chlorosilanes—substantially faster than methoxysilanes—meaning that substituting a methoxy-functional octadecylsilane will result in slower and potentially less complete surface grafting under equivalent process conditions [3]. The combination of steric protection plus rapid, catalyst-free surface attachment makes this specific compound non-interchangeable with any single-feature analog.

Steric Shield Diisobutyl-C18: sterically protected siloxane anchor bond Dimethyl-C18 analog: siloxane bond more vulnerable to low-pH hydrolysis
Leaving Group Dimethylamino: rapid grafting, comparable to chlorosilane kinetics Methoxy analog: slower bonding may reduce surface coverage efficiency
Combined Profile Steric protection plus fast catalyst-free attachment Single-feature analog may not replicate combined stability and reactivity

Quantitative Differentiation Evidence for N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine: Head-to-Head and Class-Level Comparisons


Siloxane Bond Steric Protection Quantified by ²⁹Si CP MAS NMR: Diisobutyl-C18 vs Dimethyl-C18

The diisobutyl-n-octadecylsilane derivatized silica phase provides substantially greater steric shielding of the siloxane anchor bond compared to a conventional dimethyl-n-octadecylsilane phase, as quantified by the extent of proton magnetization cross-polarization to residual surface silanols in ²⁹Si CP MAS NMR experiments [1]. One bulky diisobutyl-n-octadecylsilane ligand cross-polarizes proton magnetization to 0.8 residual surface silanols, whereas the conventional dimethyl-n-octadecylsilane ligand cross-polarizes only 0.3, representing a 2.7-fold difference that reflects significantly attenuated hydrogen bonding between residual silanols and the ligand siloxane oxygen in the diisobutyl phase [1]. This decreased silanol–siloxane interaction is the microscopic origin of the improved hydrolytic stability observed at low pH [1].

Siloxane bond steric protection
Head-to-head
Diisobutyl-C18: 0.8 vs dimethyl-C18: 0.3 (²⁹Si CP MAS NMR cross-polarization to residual silanols)
2.7-fold higher steric shielding reduces silanol–siloxane hydrogen bonding
Mechanistic basis for hydrolytic stability at low pH
HPLC stationary phase stability ²⁹Si solid-state NMR siloxane bond hydrolysis steric protection

HPLC Column Lifetime Under Aggressive Low-pH, High-Temperature Conditions: Diisobutyl-C18 vs Dimethyl-C18 and Five Competitor C18 Phases

The commercial embodiment of the diisobutyl-n-octadecylsilane chemistry—Agilent ZORBAX StableBond SB-C18—was subjected to an accelerated lifetime stress test at pH 0.8 (1.0% trifluoroacetic acid in 50:50 methanol/water) and 90 °C, with toluene retention time monitored as an indicator of stationary phase degradation [1]. After three working months of continuous mobile-phase purging, the SB-C18 (diisobutyl-C18) column showed no measurable change in retention, whereas the ZORBAX Rx-C18 (dimethyl-C18) column and C18 columns from five competing manufacturers (Competitor A through E) all exhibited significant retention loss under the identical conditions, confirming degradation of the bonded phase [1].

Low-pH column lifetime
Head-to-head
Diisobutyl-C18: ~100% k retained after 3 months at pH 0.8, 90 °C; dimethyl-C18 and 5 competitor C18 columns: significant degradation
Steric protection prevents stationary phase loss under aggressive acidic conditions
Industrial validation: ZORBAX SB-C18 vs Rx-C18 and competitors
HPLC column stability low-pH method development accelerated degradation testing reversed-phase chromatography

Dimethylamino vs Methoxy Leaving Group Kinetics: Reaction Rate Ranking for Surface Silanization

The dimethylamino leaving group present in N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine belongs to a reactivity class that reacts at rates comparable to chlorosilanes, which are substantially faster than methoxysilanes under dry, aprotic bonding conditions [1]. According to Gelest's technical guidance on bonded phase preparation, dimethylaminosilanes react at rates similar to chlorosilanes but eliminate the formation of corrosive HCl and the carboxylate byproducts associated with chlorosilane routes; methoxysilanes, by contrast, bond more slowly than chlorosilanes and may require catalysis to approach practical reaction rates on silica substrates [1]. This class-level kinetic advantage means that a methoxy-functional octadecylsilane (e.g., octadecyltrimethoxysilane, CAS 3069-42-9) used as a drop-in replacement will require longer reaction times, higher temperatures, or added catalyst to achieve comparable surface coverage, increasing both process cost and the risk of incomplete functionalization [1].

Leaving group kinetics
Class-level
Reactivity ranking: dimethylaminosilane ≈ chlorosilane > methoxysilane > ethoxysilane
Faster grafting kinetics support efficient surface silanization without HCl byproducts
Class-level inference; process-specific validation recommended
surface silanization kinetics silylating agent reactivity leaving group comparison silica functionalization

Ligand Density Advantage of Dimethylaminosilane vs Chlorosilane and Methoxysilane Reagents on Wide-Pore Silica

In a systematic comparison of three monofunctional octadecylsilanes bearing different reactive groups on an identical wide-pore silica substrate (7.5 µm particle size, 360 m²/g surface area, 20 nm pore diameter), silanization with n-octadecyldimethyl-dimethylaminosilane (ODMAS) achieved a ligand density of 4.24 µmol/m², whereas both the chlorosilane (ODMCS) and methoxysilane (ODMMS) variants were limited by reaction equilibrium and could not reach this density under identical sealed-ampoule conditions [1]. The authors attributed this outcome to the fact that the dimethylamine byproduct does not participate in reverse reactions that limit conversion with HCl (from chlorosilane) or methanol (from methoxysilane) [1]. While this study used dimethyl- rather than diisobutyl-substituted silanes, the dimethylamino leaving group chemistry is directly transferable to the diisobutyl variant addressed here, as the leaving group mechanism is independent of the non-leaving alkyl substituents on silicon [1].

Ligand density on wide-pore silica
Context-dependent
Dimethylaminosilane: 4.24 µmol/m²; chloro and methoxy analogs limited by reaction equilibrium
Dimethylamino leaving group enables higher bonded-phase density
Cross-study comparable; dimethyl-substituted analog data
bonded phase synthesis ligand density silanol conversion efficiency HPLC column manufacturing

Thermophysical Property Profile: High-Temperature Processing Compatibility vs Volatile Short-Chain Silanes

The molecular weight (439.88 g/mol), predicted atmospheric boiling point (446.6 ± 13.0 °C at 760 mmHg), and flash point (>110 °C) of N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine place it in a thermal stability regime well above that of commonly used lower-molecular-weight aminosilanes such as 3-aminopropyltriethoxysilane (bp ~217 °C) or octadecyldimethyl(dimethylamino)silane (bp 160 °C at atmospheric pressure) . The experimentally determined boiling range of 214–220 °C at reduced pressure (0.4 mmHg) confirms the compound's low volatility under vacuum distillation conditions, indicative of strong intermolecular forces conferred by the long alkyl chain and branched isobutyl groups . The vapor pressure is predicted as ~0.0 ± 1.0 mmHg at 25 °C, consistent with negligible evaporative loss under ambient handling . These properties collectively enable use in industrial compounding, extrusion, and curing processes that operate at elevated temperatures where lower-molecular-weight silanes would volatilize, causing worker exposure concerns and inconsistent surface coverage.

Thermophysical profile
Data to verify
bp 446.6 °C (760 mmHg), flash point >110 °C, vapor pressure ~0.0 mmHg (25 °C)
Reported thermophysical context supports high-temperature process compatibility
Supplier data; independent verification of thermal properties recommended
thermal stability high-temperature processing silane volatility industrial coupling agents

High-Value Application Scenarios for N-[Bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine Where Differential Performance Justifies Procurement Priority


Low-pH Reversed-Phase HPLC Method Development and Validated Pharmaceutical Analysis

Laboratories developing stability-indicating HPLC methods for peptide therapeutics, small-molecule pharmaceuticals, or protein digests that require mobile phases at pH ≤ 2 should prioritize this compound—specifically as the diisobutyl-n-octadecylsilane bonded phase—because the steric protection of the siloxane bond demonstrably prevents stationary phase hydrolysis [1][2]. The ZORBAX StableBond SB-C18 column, built on this chemistry, retains full chromatographic performance after three months of continuous operation at pH 0.8 and 90 °C, while conventional dimethyl-C18 columns degrade [2]. This translates into fewer column replacements, reduced method revalidation frequency, and lower per-injection cost in regulated GLP/GMP environments where column-to-column reproducibility is audited [2].

High-Temperature Industrial Surface Modification of Silica Fillers for Rubber and Composite Compounding

Manufacturers of silica-reinforced rubber (e.g., green tire formulations) and polymer-matrix composites requiring in-situ silanization during high-shear, high-temperature compounding (typical processing temperatures 140–180 °C) benefit from the combination of low volatility (bp 446.6 °C at 760 mmHg; flash point >110 °C) and the fast, catalyst-free reactivity of the dimethylamino leaving group [3]. Unlike methoxysilanes, which bond more slowly and release methanol as a volatile organic compound byproduct, the dimethylamino variant reacts at rates comparable to chlorosilanes while releasing only dimethylamine, a gas that is readily vented from the compounding equipment [3]. The steric protection afforded by the diisobutyl groups further enhances the long-term hydrolytic stability of the silane–filler interface, resisting moisture-induced dewetting during the service life of the composite [1].

Synthesis of Hydrolytically Stable Nanocomposites and Core-Shell Silica Particles

Research groups and manufacturers synthesizing organically modified silica nanoparticles, core-shell chromatographic supports, or mesoporous silica-based drug delivery vehicles can achieve higher ligand grafting density and improved aqueous stability by selecting a dimethylamino-functional silane with steric protection [1][4]. The ligand density of 4.24 µmol/m² demonstrated for the dimethylaminosilane reagent class on wide-pore silica exceeds what is achievable with methoxy or chloro analogs under identical conditions, directly improving surface coverage homogeneity [4]. The diisobutyl groups provide the additional benefit of sterically shielding the siloxane anchor points, yielding particles that retain their functional coating after prolonged exposure to aqueous acidic environments—a critical requirement for HPLC packings and biomedical nanoparticle applications where surface ligand leaching would compromise both performance and biocompatibility [1].

High-Temperature Adhesive, Sealant, and Coating Formulations Requiring Moisture Resistance

Formulators of one-component moisture-cure adhesives, protective coatings for marine or industrial environments, and hydrophobic sealants for construction and automotive assembly should consider this compound where specifications demand both rapid substrate wetting and long-term hydrolytic stability of the bonded interface [3]. The dimethylamino group hydrolyzes upon exposure to ambient moisture to generate reactive silanol species that condense with inorganic substrates (glass, metal oxides, ceramics) without requiring a separate catalyst, while the isobutyl steric shield protects the resulting siloxane bonds from subsequent hydrolytic attack [1][3]. The octadecyl chain imparts hydrophobicity to the treated surface, and the high boiling point ensures the silane remains in the formulation film during thermal curing cycles rather than volatilizing, a known failure mode for lower-molecular-weight aminosilanes .

Application
Selection Property
Validation Focus
Low-pH HPLC method development
Steric-shielded C18 phase stability
Column lifetime under acidic mobile-phase stress
Silica filler surface modification
Low volatility plus rapid catalyst-free grafting
High-temperature processing compatibility
Nanocomposite and core-shell particle synthesis
High ligand density with steric shielding
Aqueous stability and surface coverage homogeneity
Moisture-resistant adhesives and coatings
Rapid moisture-cure plus hydrophobic interface
Hydrolytic stability of bonded siloxane interface
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